2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with cyclopentylsulfanyl and 2-fluorobenzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 1,3,4-thiadiazole-2-thiol.
Substitution Reactions: The thiadiazole-2-thiol is then subjected to nucleophilic substitution reactions. First, it reacts with cyclopentyl bromide to introduce the cyclopentylsulfanyl group. This is typically carried out in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Second Substitution: The intermediate product is then reacted with 2-fluorobenzyl chloride to introduce the 2-fluorobenzylsulfanyl group, again using a base like sodium hydride in DMF.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atoms in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, potentially affecting the thiadiazole ring or the sulfanyl groups.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the thiadiazole ring or sulfanyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting pharmacological activities, such as antimicrobial or anticancer properties, due to its structural features.
Medicine
In medicinal chemistry, derivatives of thiadiazole are explored for their potential as therapeutic agents. This compound could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials with specific electronic or mechanical properties, given the versatility of the thiadiazole ring system.
Mechanism of Action
The mechanism of action for 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atoms and the fluorine substituent could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylsulfanyl)-6-fluorobenzoic acid
- 2-(Cyclopentylsulfanyl)-1,3,4-thiadiazole
- 5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of both cyclopentylsulfanyl and 2-fluorobenzylsulfanyl groups on the thiadiazole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S3/c15-12-8-4-1-5-10(12)9-18-13-16-17-14(20-13)19-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUXRLNJGHVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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